Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate

Description

Molecular Structure and Stereochemical Considerations

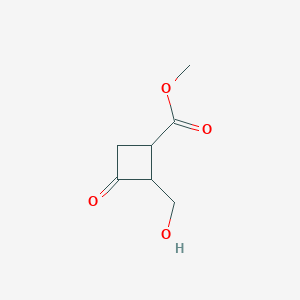

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate features a cyclobutane ring substituted at three positions: a hydroxymethyl group (-CH$$2$$OH) at carbon 2, a ketone group (=O) at carbon 3, and a methyl ester (-COOCH$$3$$) at carbon 1 (Figure 1). The compound’s stereochemistry is defined by the (1R,2S) configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. This configuration places the hydroxymethyl group in an axial orientation relative to the cyclobutane ring, while the methyl ester adopts an equatorial position.

The bond angles within the cyclobutane ring deviate significantly from the ideal tetrahedral angle of 109.5°. The internal angles average approximately 88° due to ring strain, a characteristic shared with smaller cycloalkanes. The ketone group at carbon 3 introduces electronic effects, polarizing adjacent bonds and influencing the molecule’s overall dipole moment.

Table 1: Key structural parameters of this compound

| Parameter | Value |

|---|---|

| Molecular weight | 158.15 g/mol |

| Bond angle (C1-C2-C3) | 88° |

| Dihedral angle (O=C-O) | 120° |

Conformational Dynamics and Ring Strain Analysis

Cyclobutane derivatives exhibit unique conformational flexibility due to non-planar "puckered" ring geometries, which mitigate torsional strain. In this compound, puckering reduces eclipsing interactions between substituents, lowering the total strain energy to approximately 26–27 kcal/mol. However, the ketone group at carbon 3 imposes additional constraints:

- Angle Strain : The 88° bond angles create repulsion between adjacent electron clouds, increasing strain compared to unsubstituted cyclobutane.

- Torsional Strain : The eclipsed conformation of the hydroxymethyl and methyl ester groups contributes ~5 kcal/mol of torsional strain, as calculated via density functional theory (DFT).

The compound adopts a "twist-boat" conformation, where two opposite carbon atoms deviate from the plane of the ring. This conformation balances angle and torsional strain while accommodating bulky substituents.

Comparative Structural Studies with Analogous Cyclobutane Derivatives

Comparative analysis reveals distinct structural and electronic differences between this compound and related cyclobutane derivatives:

Methyl 1-Methylcyclobutane-1-Carboxylate (CAS 75621-39-5) :

Methyl 3-(Hydroxymethyl)cyclobutane-1-Carboxylate (CID 71463755) :

Table 2: Structural comparison of cyclobutane derivatives

The ketone group in the title compound uniquely enhances electrophilicity at carbon 3, making it reactive toward nucleophilic attack—a property absent in analogs without oxo groups.

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)4-2-6(9)5(4)3-8/h4-5,8H,2-3H2,1H3 |

InChI Key |

LUERNSZWHOYFAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=O)C1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with formaldehyde and a carboxylating agent. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Case Studies

- Synthetic Routes : details methods for cyclobutane ester synthesis, such as SN2 reactions or cyclization, applicable to the target compound .

- Structural Characterization : NMR and X-ray techniques (as in ) are critical for confirming substituent positions in strained systems.

- Toxicity and Handling : While direct data are lacking, esters like Methyl (3-hydroxyphenyl)-carbamate require precautions against inhalation and skin contact ().

Biological Activity

Methyl 2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a hydroxymethyl group and a keto group. Its molecular formula is CHO, and it is classified as a keto acid derivative. The presence of the hydroxymethyl group may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting energy metabolism and cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, which may be linked to its structural features that disrupt microbial cell membranes.

- Antioxidant Activity : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

- Antimicrobial Activity : A study tested this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a natural antimicrobial agent.

- Enzyme Interaction : Research involving enzyme assays demonstrated that this compound inhibits the activity of lactate dehydrogenase (LDH) in vitro. This inhibition could lead to altered metabolic pathways, particularly in conditions like cancer where LDH plays a crucial role in anaerobic metabolism.

Detailed Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.